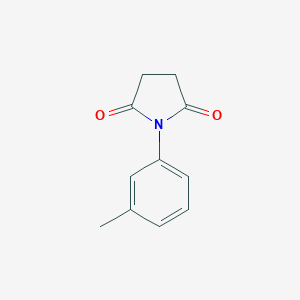

1-(3-Methylphenyl)pyrrolidine-2,5-dione

描述

1-(3-Methylphenyl)pyrrolidine-2,5-dione is a succinimide derivative featuring a pyrrolidine-2,5-dione core substituted with a 3-methylphenyl group at the nitrogen position. This compound belongs to a broader class of nitrogen-containing heterocycles, which are widely studied for their pharmacological and chemical properties. Its molecular framework allows for diverse chemical modifications, making it a versatile candidate for drug development .

属性

IUPAC Name |

1-(3-methylphenyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-8-3-2-4-9(7-8)12-10(13)5-6-11(12)14/h2-4,7H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFMINSVEMFOPCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60876324 | |

| Record name | N-(M-TOLYL)SUCCINIMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60876324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93476-51-8 | |

| Record name | N-(M-TOLYL)SUCCINIMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60876324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Formation of N-(3-Methylphenyl)succinamic Acid

In a typical procedure, equimolar quantities of succinic anhydride and 3-methylaniline are refluxed in a polar aprotic solvent such as toluene or dichloromethane. The reaction is exothermic, requiring controlled addition to prevent side reactions. The intermediate succinamic acid precipitates upon cooling and is purified via recrystallization from ethanol or acetonitrile.

Reaction Conditions:

Cyclodehydration to 1-(3-Methylphenyl)pyrrolidine-2,5-dione

Cyclization of the succinamic acid intermediate is achieved using acetic anhydride as both solvent and dehydrating agent. The reaction mixture is heated under reflux, with catalytic amounts of sodium acetate accelerating the intramolecular esterification.

Optimized Parameters:

Catalytic Ring-Closing Strategies

Recent advances employ transition-metal catalysts to streamline synthesis. A rhodium(III)-catalyzed [3+2] cyclization between aromatic aldehydes and maleimides has been adapted for analogous succinimide derivatives.

Rhodium-Catalyzed Cyclization

In this method, 3-methylbenzaldehyde reacts with maleic anhydride in the presence of [Cp*RhCl2]2 (5 mol%) and AgSbF6 (20 mol%) as a co-catalyst. The reaction proceeds via C–H activation at the aldehyde group, followed by annulation with the maleimide.

Key Advantages:

-

Atom economy (no stoichiometric byproducts)

-

Stereoselectivity: Exclusive formation of the trans-dione configuration

-

Solvent: Tetrahydrofuran (THF) or dichloroethane

Limitations:

-

Requires inert atmosphere (argon/nitrogen)

-

High catalyst loading increases cost

Solid-Phase Synthesis and Crystallization

Crystallization plays a critical role in purifying 1-(3-methylphenyl)pyrrolidine-2,5-dione. The compound exhibits low solubility in alkanes but dissolves readily in acetone or tetrahydrofuran, enabling recrystallization.

Recrystallization Protocols

-

Solvent Pair: Ethyl acetate/n-heptane (1:3 v/v)

-

Temperature Gradient: Dissolve at 60°C, cool to −20°C

-

Crystal Morphology: Monoclinic prisms (confirmed by X-ray diffraction)

Purity Enhancement:

Alternative Pathways: Maleic Anhydride Derivatives

Maleic anhydride serves as a versatile precursor for succinimides. Reaction with 3-methylaniline in refluxing xylene produces the target compound via a one-pot mechanism, though yields are lower (60–70%).

Mechanistic Insights:

-

Nucleophilic attack by the amine on maleic anhydride

-

Tautomerization to the maleamic acid

-

Thermal cyclization at 150°C

Side Reactions:

-

Overheating leads to decarboxylation (5–10% yield loss)

-

Isomerization to maleimide derivatives (controlled via pH adjustment)

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Classical Synthesis | 85–95 | 99 | Low | High |

| Rhodium Catalysis | 70–80 | 98 | High | Moderate |

| Maleic Anhydride Route | 60–70 | 95 | Moderate | Low |

Key Findings:

化学反应分析

1-(3-Methylphenyl)pyrrolidine-2,5-dione undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux . Major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Chemical Synthesis and Research Applications

Building Block for Complex Molecules

1-(3-Methylphenyl)pyrrolidine-2,5-dione serves as a versatile building block in organic synthesis. Its structure allows for the modification and introduction of various functional groups, making it valuable in the development of more complex organic compounds. Researchers utilize it to synthesize derivatives that may exhibit enhanced biological activities or novel chemical properties.

Reactivity and Mechanism of Action

The compound can undergo several chemical reactions, including oxidation and reduction. For instance, it can be oxidized using potassium permanganate or reduced with lithium aluminum hydride. These reactions facilitate the exploration of its derivatives' reactivity and potential applications in drug development .

Biological Applications

Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant activity of 1-(3-Methylphenyl)pyrrolidine-2,5-dione derivatives. In experiments assessing their efficacy against induced seizures in animal models, certain derivatives significantly increased seizure thresholds. For example, compounds derived from this parent structure demonstrated promising results in electroconvulsive threshold tests, indicating their potential as antiepileptic agents .

Interaction with Biological Macromolecules

The compound has been investigated for its interactions with various biological macromolecules. Its ability to modulate neurotransmitter receptors suggests potential applications in treating neurological disorders. Specifically, research indicates that derivatives may act on serotonin receptors, which are crucial in mood regulation and anxiety disorders .

Medicinal Chemistry

Therapeutic Potential

1-(3-Methylphenyl)pyrrolidine-2,5-dione is being explored for its therapeutic effects beyond anticonvulsant activity. Studies suggest that it may possess antidepressant and antipsychotic properties due to its influence on neurotransmitter systems. The compound's mechanism involves modulating pathways associated with mood and cognitive function .

Immune Modulation

Research has also pointed towards the compound's role as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism. By inhibiting IDO1, the compound could potentially enhance immune responses against tumors or chronic infections by altering the kynurenine pathway .

-

Anticonvulsant Activity Study (2025)

In a controlled study involving mice subjected to electroconvulsive tests, derivatives of 1-(3-Methylphenyl)pyrrolidine-2,5-dione were shown to significantly elevate seizure thresholds at doses of 30 mg/kg. This study supports its potential as an effective anticonvulsant agent . -

Immune Modulation Research (2016)

A patent application detailed the use of pyrrolidine-2,5-dione derivatives as IDO1 inhibitors. This research suggests that these compounds could play a significant role in enhancing immune responses and managing conditions related to chronic inflammation and cancer .

作用机制

The mechanism of action of 1-(3-Methylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth . The exact molecular targets and pathways involved depend on the specific application and context of use.

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(3-Methylphenyl)pyrrolidine-2,5-dione and related compounds:

Key Findings from Comparative Analysis :

Structural Modifications and Bioactivity :

- Substituent Position : Anticonvulsant activity is highly sensitive to substituent positions. For example, 1-(4-methyl-2-pyridinyl)-3-cyclohexyl-pyrrolidine-2,5-dione (VI) showed superior activity compared to analogs with substituents at other positions .

- Electron-Withdrawing Groups : Nitro and hydroxy groups (e.g., in 1-(4-hydroxy-3,5-dinitrophenyl)pyrrolidine-2,5-dione) enhance enzyme inhibition, likely due to improved binding affinity to targets like GABA-transaminase or acetylcholinesterase .

Pharmacological Profiles: Anticonvulsants: Compounds with bulky C3 substituents (e.g., cyclohexyl, morpholinopropyl) exhibit stronger anticonvulsant effects, possibly by modulating ion channels (e.g., voltage-sensitive sodium channels) . Antimicrobial Activity: Sulfanyl and pyridine moieties (e.g., in 1-(3-methoxyphenyl)-3-[(pyridin-2-yl)sulfanyl]pyrrolidine-2,5-dione) correlate with moderate antimicrobial activity against pathogens like Escherichia coli and Aspergillus fumigatus .

Synthetic Accessibility: Mannich Reactions: Used to synthesize pyrrolidine-2,5-dione derivatives with aminoalkyl or aryl groups, achieving yields of 78–80% . Palladium-Catalyzed Cross-Coupling: Employed for complex substitutions (e.g., 7a and 7b in ), demonstrating versatility in introducing diverse functional groups .

Safety and Physicochemical Properties: Molecular weights of analogs range from 204–234 g/mol, suggesting moderate bioavailability. Polar substituents (e.g., hydroxy, amino) may improve solubility but require balancing with lipophilicity for blood-brain barrier penetration in CNS-targeted drugs .

生物活性

1-(3-Methylphenyl)pyrrolidine-2,5-dione is a compound belonging to the pyrrolidine-2,5-dione family, known for its diverse biological activities. This compound features a pyrrolidine ring with a dione functional group and an amino substituent derived from 3-methylphenyl, contributing to its potential pharmacological properties. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The structure of 1-(3-Methylphenyl)pyrrolidine-2,5-dione can be represented as follows:

The synthesis typically involves the reaction of 3-methylbenzylamine with maleic anhydride under reflux conditions. This method produces the desired compound efficiently and can be adapted for various derivatives within the pyrrolidine-2,5-dione class.

Anticonvulsant Activity

Research has indicated that derivatives of pyrrolidine-2,5-dione, including 1-(3-Methylphenyl)pyrrolidine-2,5-dione, exhibit significant anticonvulsant properties. In studies involving animal models of epilepsy, compounds similar to this one have demonstrated efficacy in increasing the electroconvulsive threshold and reducing seizure activity in pilocarpine-induced seizure models. Specifically, certain derivatives showed protective indices (PI) significantly higher than traditional anticonvulsants like valproic acid .

Table 1: Anticonvulsant Activity of Pyrrolidine-2,5-Dione Derivatives

| Compound | ED50 (mg/kg) | Protective Index (PI) | Seizure Model |

|---|---|---|---|

| Compound 12 | 16.13 | >31 | MES |

| Compound 23 | 134.0 | >3.73 | s.c.PTZ |

| Valproic Acid | - | 1.5 | MES |

Anti-inflammatory and Antimicrobial Properties

1-(3-Methylphenyl)pyrrolidine-2,5-dione has also been studied for its anti-inflammatory effects. The compound exhibits potential in inhibiting inflammatory pathways, making it a candidate for treating conditions characterized by inflammation. Additionally, it shows antimicrobial activity against various bacterial strains, suggesting its utility in combating infections .

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects |

|---|---|

| Anticonvulsant | Significant increase in electroconvulsive threshold |

| Anti-inflammatory | Inhibition of inflammatory pathways |

| Antimicrobial | Efficacy against Gram-positive and Gram-negative bacteria |

The mechanism underlying the biological activities of 1-(3-Methylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. Studies suggest that it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. For instance, its anticonvulsant effects are linked to modulation of voltage-sensitive sodium and calcium channels .

Case Studies

A notable study evaluated the anticonvulsant and antinociceptive properties of new pyrrolidine-2,5-dione derivatives in mice. The results indicated that several compounds not only provided anticonvulsant protection but also exhibited analgesic effects in pain models such as the hot plate test and formalin test . This dual action enhances their therapeutic potential.

常见问题

Basic Research Questions

Q. How can researchers optimize the synthetic route for 1-(3-Methylphenyl)pyrrolidine-2,5-dione to improve yield and purity?

- Methodological Guidance :

- Step 1 : Start with the acylation of 3-methylphenylacetic acid using a coupling agent (e.g., DCC or EDC) to activate the carboxyl group.

- Step 2 : React the activated intermediate with pyrrolidine-2,5-dione under reflux in anhydrous THF or DMF, using a catalytic amount of DMAP to enhance nucleophilicity.

- Step 3 : Purify the product via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC (>98%) .

- Key Parameters : Maintain inert atmosphere (N₂/Ar) to prevent oxidation, and optimize reaction temperature (80–100°C) to minimize side reactions.

Q. What spectroscopic and crystallographic techniques are critical for characterizing 1-(3-Methylphenyl)pyrrolidine-2,5-dione?

- Methodological Guidance :

- NMR Analysis : Use ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substitution patterns. The aromatic protons of the 3-methylphenyl group typically resonate at δ 7.2–7.4 ppm, while the pyrrolidine-dione protons appear as multiplets at δ 2.8–3.2 ppm .

- X-ray Diffraction (XRD) : Grow single crystals via slow evaporation in ethanol. Refine the structure using SHELXL (e.g., bond angles and torsional strain analysis of the dione ring) .

- Mass Spectrometry : High-resolution ESI-MS (positive mode) to confirm molecular ion peaks (expected [M+H]⁺: ~218.1 m/z).

Advanced Research Questions

Q. How does the 3-methylphenyl substituent influence the compound’s structure-activity relationships (SAR) in biological assays?

- Methodological Guidance :

- Comparative SAR Studies : Synthesize analogs with substituents at para/meta positions (e.g., 4-methylphenyl, 3-chlorophenyl) and evaluate their inhibitory activity against acetylcholinesterase (AChE) or voltage-gated sodium channels.

- Data Interpretation : The 3-methyl group enhances lipophilicity, potentially improving blood-brain barrier penetration. Compare IC₅₀ values from MTT assays (e.g., HT29/MCF7 cell lines) to correlate substituent effects with cytotoxicity .

Q. How can researchers resolve contradictions in reported pharmacological data (e.g., anticonvulsant vs. cytotoxic effects)?

- Methodological Guidance :

- Dose-Response Validation : Replicate studies across multiple models (e.g., MES, 6 Hz seizure tests in mice) with standardized dosing (10–100 mg/kg, i.p.).

- Mechanistic Profiling : Use patch-clamp electrophysiology to assess sodium/calcium channel modulation and rule off-target effects via kinase panel screening .

Q. What strategies are effective for identifying biological targets of 1-(3-Methylphenyl)pyrrolidine-2,5-dione?

- Methodological Guidance :

- Affinity Chromatography : Immobilize the compound on Sepharose beads and incubate with brain lysates. Elute bound proteins for identification via LC-MS/MS.

- Computational Docking : Use AutoDock Vina to predict binding poses against GSK-3β or tubulin, followed by SPR validation (KD < 10 µM suggests high affinity) .

Q. How can crystallographic data reproducibility be ensured for this compound?

- Methodological Guidance :

- Multi-Software Refinement : Cross-validate XRD data using SHELXL, OLEX2, and PLATON to detect twinning or disorder. Report R-factor convergence (<5% discrepancy) .

- Thermal Ellipsoid Analysis : Ensure anisotropic displacement parameters (ADPs) for non-H atoms are within 0.02–0.05 Ų to confirm structural rigidity.

Notes

- Avoid commercial synthesis protocols; focus on peer-reviewed methodologies.

- For structural analogs, prioritize compounds with validated bioactivity data (e.g., PubChem CID 266463) .

- Cross-reference pharmacological findings with structurally related pyrrolidine-diones (e.g., anticonvulsant derivatives in ) to strengthen SAR hypotheses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。